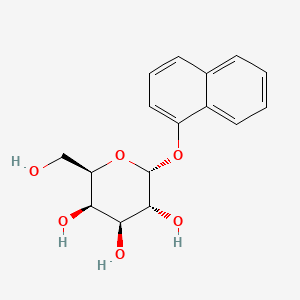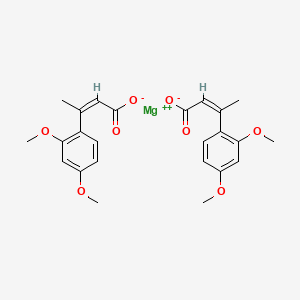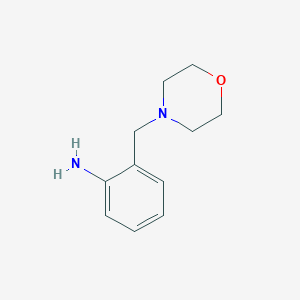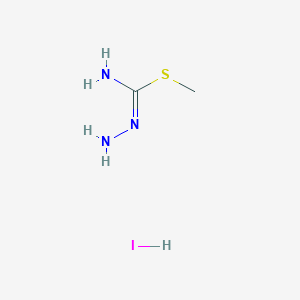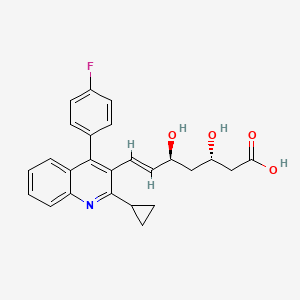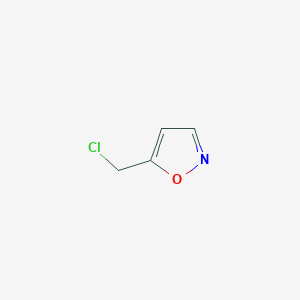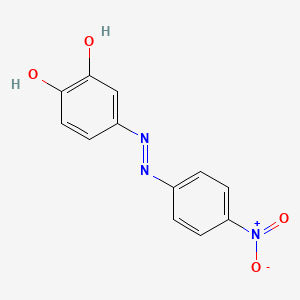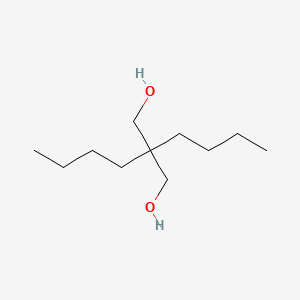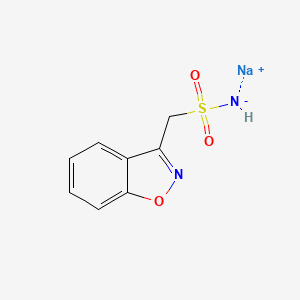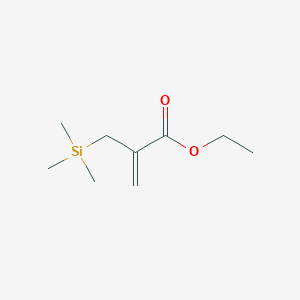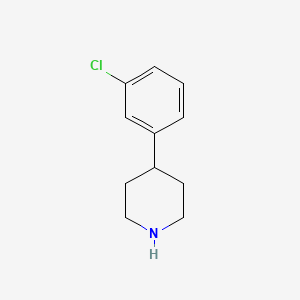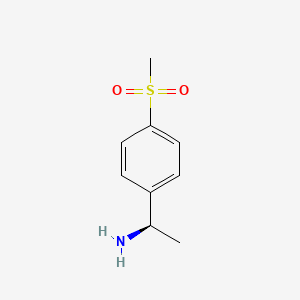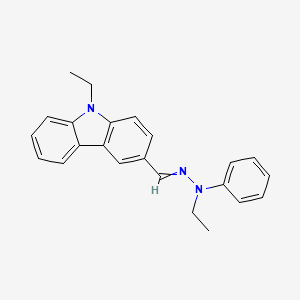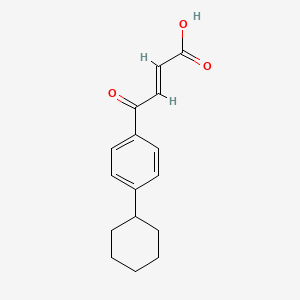
3-(4-Cyclohexylbenzoyl)acrylic acid
説明
3-(4-Cyclohexylbenzoyl)acrylic acid, also known as 4-(4-cyclohexylphenyl)-4-oxobut-2-enoic acid, is a chemical compound with the molecular formula C16H18O3 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-(4-Cyclohexylbenzoyl)acrylic acid consists of 38 bonds in total. These include 20 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .Physical And Chemical Properties Analysis
3-(4-Cyclohexylbenzoyl)acrylic acid has a molecular weight of 258.31200. It has a density of 1.156g/cm3. Its boiling point is 437.6ºC at 760 mmHg, and its melting point is 140-142ºC .科学的研究の応用
-
pH- and Temperature-Responsive Hydrogels
- Field : Colloid and Polymer Science
- Application : Acrylic acid is used in the creation of pH- and temperature-responsive hydrogels . These hydrogels can undergo abrupt volume transitions in response to small changes in the environment such as variations of pH, temperature, light, solvent, and magnetic fields .
- Method : The gels are prepared upon γ-irradiation of the corresponding aqueous comonomer solution in a one-step reaction . The presence of large amounts of surfmer increases the phase transition temperature, but also increases the network density, which lowers the permeability of the gels .
- Results : The gels exhibit a strong, linear release of ibuprofen in simulated gastric fluid (SGF, pH 1) and phosphate buffer solution (PBS, pH 6.8) .
-
Heterologous Production of Acrylic Acid
- Field : Synthetic Biology
- Application : Acrylic acid is used in the production of diapers, paints, adhesives, and coatings, among others . There is a need for innovative and sustainable ways to synthesize acrylic acid .
- Method : In the past decade, several semi-biological methods have been developed and consist in the bio-based synthesis of 3-hydroxypropionic acid (3-HP) and its chemical conversion to acrylic acid .
- Results : So far, only up to 237 mg/L of acrylic acid have been produced from glucose using β-alanine as a precursor in fed-batch fermentation .
-
Biomedical Applications of Acrylic-Based Nanohydrogels
- Field : Biomedical Engineering
- Application : Acrylic-based nanohydrogels have applications in drug diffusivity, tissue engineering, gene delivery, and the pharmaceutical area .
- Method : The preparation, characterization, and study of properties of acrylic-based nanohydrogels are conducted .
- Results : The applications of these nanohydrogels in the mentioned fields are highlighted .
- “3-(4-Cyclohexylbenzoyl)acrylic acid” is a product for proteomics research .
- The molecular formula of “3-(4-Cyclohexylbenzoyl)acrylic acid” is C16H18O3, and its molecular weight is 258.31 .
- The structure of “3-(4-Cyclohexylbenzoyl)acrylic acid” contains total 38 bond(s); 20 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ketone(s) (aromatic), and 1 hydroxyl group(s) .
- “3-(4-Cyclohexylbenzoyl)acrylic acid” is a product for proteomics research .
- The molecular formula of “3-(4-Cyclohexylbenzoyl)acrylic acid” is C16H18O3, and its molecular weight is 258.31 .
- The structure of “3-(4-Cyclohexylbenzoyl)acrylic acid” contains total 38 bond(s); 20 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ketone(s) (aromatic), and 1 hydroxyl group(s) .
Safety And Hazards
特性
IUPAC Name |
(E)-4-(4-cyclohexylphenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,18,19)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJOPFUDTMESJU-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420664 | |
| Record name | SBB061878 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyclohexylbenzoyl)acrylic acid | |
CAS RN |
58897-74-8 | |
| Record name | SBB061878 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58897-74-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




